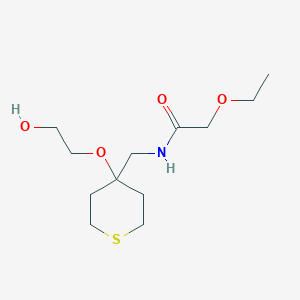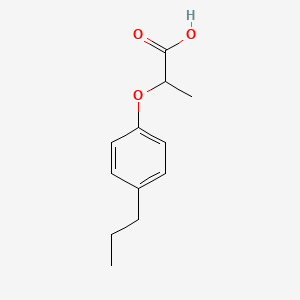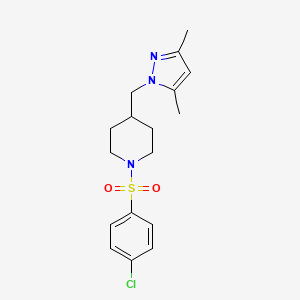
2-ethoxy-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Herbicide Metabolism and Phytotoxicity
Research on the metabolism of acetochlor, a compound related to 2-ethoxy-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide, in both tolerant and susceptible plants has highlighted its conversion into thioether conjugates as an initial step. This process, involving glutathione conjugation, is crucial for the herbicide's selective phytotoxicity, with tolerant plant seedlings exhibiting a higher capacity for acetochlor metabolism. Such findings underscore the importance of detoxification mechanisms in herbicide tolerance and selectivity (Breaux, 1987).
Biodegradation of Herbicides
The N-Deethoxymethylation of acetochlor, another structurally related herbicide, by Rhodococcus sp. Strain T3-1 involves a cytochrome P450 system. This biodegradation pathway is significant for environmental detoxification of acetochlor, demonstrating an effective microbial strategy for the removal of such compounds from ecosystems. The process highlights the role of microbial enzymes in herbicide degradation and potential applications in bioremediation technologies (Wang et al., 2015).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share a similarity in the synthetic approach with 2-ethoxy-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide, have shown effectiveness against a range of susceptible and resistant Gram-positive and Gram-negative bacteria. This research opens pathways for the development of new antimicrobial agents, with implications for addressing antibiotic resistance and expanding the arsenal against infectious diseases (Sharma et al., 2004).
Environmental Impact and Detection
The distribution and occurrence of acetochlor in the hydrologic system across the Midwestern United States following its conditional registration by the U.S. EPA were investigated. Detected in rain and stream samples, but not groundwater, this study provided a unique insight into the environmental presence of a new pesticide during its first season of extensive use. Such research is pivotal for understanding the environmental fate of herbicides and assessing potential risks to water resources (Kolpin et al., 1996).
Propriétés
IUPAC Name |
2-ethoxy-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-2-16-9-11(15)13-10-12(17-6-5-14)3-7-18-8-4-12/h14H,2-10H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIRHHAGQAUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCSCC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)


![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)


![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)


![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)